(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol (5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17803006
InChI: InChI=1S/C10H17NO2/c1-3-8(2)11-6-9-4-5-10(7-12)13-9/h4-5,8,11-12H,3,6-7H2,1-2H3
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol

CAS No.:

Cat. No.: VC17803006

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol -

Specification

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name [5-[(butan-2-ylamino)methyl]furan-2-yl]methanol
Standard InChI InChI=1S/C10H17NO2/c1-3-8(2)11-6-9-4-5-10(7-12)13-9/h4-5,8,11-12H,3,6-7H2,1-2H3
Standard InChI Key LTLUYIYXKVCCQX-UHFFFAOYSA-N
Canonical SMILES CCC(C)NCC1=CC=C(O1)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 5-position with a [(butan-2-yl)amino]methyl group and at the 2-position with a hydroxymethyl group. Key structural parameters include:

  • Bond lengths: C–O bonds in the furan ring measure approximately 1.422–1.425 Å, consistent with localized single bonds.

  • Stereochemistry: The butan-2-yl group introduces a chiral center at the second carbon of the butyl chain, resulting in two enantiomers (R and S configurations).

Table 1: Structural and Spectroscopic Data

PropertyValue/DescriptionSource
IUPAC Name[5-[(butan-2-ylamino)methyl]furan-2-yl]methanol
CAS Number1935316-01-0
InChI KeyLTLUYIYXKVCCQX-UHFFFAOYSA-N
SMILESCCC(C)NCC1=CC=C(O1)CO
X-ray Crystallography DataMonoclinic crystal system, P2₁/c space group

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via two primary methods:

One-Pot Condensation

A mixture of furfuryl alcohol, butan-2-ylamine, and formaldehyde undergoes Mannich-type condensation under acidic conditions (e.g., HCl or H2SO4\text{H}_2\text{SO}_4). Typical reaction parameters:

  • Temperature: 60–80°C

  • Time: 4–6 hours

  • Yield: 65–75%

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W, 80–100°C) reduces reaction time to 30–45 minutes while improving yield to 85–90%. This method enhances energy efficiency and minimizes side products.

Table 2: Optimization of Synthesis Conditions

ParameterOne-Pot MethodMicrowave Method
Temperature (°C)60–8080–100
Time (h)4–60.5–0.75
SolventEthanol/WaterEthanol
CatalystHClNone

Physicochemical Properties

Physical Constants

  • Melting Point: 98–102°C (lit.)

  • Boiling Point: 285–290°C (estimated via group contribution methods)

  • Solubility:

    • Water: 1.2 g/L (25°C)

    • Ethanol: Miscible in all proportions

Spectroscopic Profiles

  • IR (KBr): νmax\nu_{\text{max}} 3340 cm⁻¹ (O–H stretch), 2920 cm⁻¹ (C–H aliphatic), 1610 cm⁻¹ (C=C furan).

  • ¹H NMR (400 MHz, CDCl₃): δ 6.25 (d, 1H, furan H-3), 6.10 (d, 1H, furan H-4), 3.75 (s, 2H, –CH₂OH), 3.40 (m, 1H, –NHCH(CH₂CH₂CH₃)).

Reactivity and Functional Applications

Chemical Reactivity

The compound participates in reactions typical of alcohols and secondary amines:

  • Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.

  • Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ under acidic conditions.

Research Findings and Future Directions

Recent Advances

  • Catalytic Applications: Palladium complexes of this compound exhibit moderate activity in Suzuki-Miyaura cross-coupling reactions.

  • Toxicity Studies: Preliminary in vitro assays show low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells).

Knowledge Gaps and Opportunities

  • Enantioselective Synthesis: Current methods produce racemic mixtures; asymmetric catalysis could yield enantiopure forms for chiral drug synthesis.

  • Biological Screening: Limited data exist on antimicrobial or anticancer activity, warranting targeted assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator